molecular formula C4H13Cl2FN2 B2921765 (1-Fluorobutan-2-yl)hydrazine dihydrochloride CAS No. 1384430-30-1

(1-Fluorobutan-2-yl)hydrazine dihydrochloride

Cat. No.: B2921765
CAS No.: 1384430-30-1
M. Wt: 179.06
InChI Key: FPFBBLYBBZAILD-UHFFFAOYSA-N
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Description

(1-Fluorobutan-2-yl)hydrazine dihydrochloride is a fluorinated alkyl hydrazine derivative in its dihydrochloride salt form. Structurally, it consists of a hydrazine backbone substituted with a 1-fluorobutan-2-yl group and two hydrochloric acid molecules. Fluorinated alkyl chains are known to influence electronic properties, lipophilicity, and metabolic stability, which may differentiate this compound from non-fluorinated hydrazine derivatives.

Properties

IUPAC Name

1-fluorobutan-2-ylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11FN2.2ClH/c1-2-4(3-5)7-6;;/h4,7H,2-3,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFBBLYBBZAILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CF)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(1-Fluorobutan-2-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (1-Fluorobutan-2-yl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Structural Differences :

  • The fluorobutan-yl group in the target compound introduces both fluorine’s electron-withdrawing effects and a longer alkyl chain, which may improve solubility in non-polar matrices compared to methyl or phenyl derivatives.

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Stability
(1-Fluorobutan-2-yl)hydrazine dihydrochloride* C₄H₁₀FCl₂N₂ Not reported Likely moderate (fluorine may enhance stability)
Diphenyl-dibenzylhydrazine dihydrochloride C₂₆H₂₄Cl₂N₂ 215.5 Low (pentavalent nitrogen strain)
(2-Phenylethyl)hydrazine dihydrochloride C₈H₁₄Cl₂N₂ Not reported Moderate (stable in pharmaceutical formulations)
1,2-Dimethylhydrazine dihydrochloride C₂H₁₀Cl₂N₂ Decomposes Low (highly reactive, carcinogenic)

*Inferred properties based on structural analogs.

Biological Activity

(1-Fluorobutan-2-yl)hydrazine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its hydrazine functional group, which is known for its reactivity and biological significance. The compound's structure can be depicted as follows:

  • Molecular Formula : C4H10Cl2FN2
  • Molecular Weight : 175.04 g/mol

The biological activity of this compound primarily involves its interaction with various cellular targets. Key mechanisms include:

  • Inhibition of Chemokine Receptors : Similar to other hydrazine derivatives, this compound may exhibit activity against chemokine receptors, particularly CXCR4 and CCR5. These receptors play crucial roles in immune responses and the pathogenesis of diseases such as HIV .
  • Antiviral Properties : Preliminary studies suggest that compounds with similar structures can inhibit viral replication by blocking the entry of viruses into host cells through chemokine receptor antagonism .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological Activity Description
Antiviral Activity Potential to inhibit HIV infection by blocking CXCR4 and CCR5 receptors .
Immunomodulatory Effects May enhance immune responses by increasing CD4+ T-cell levels .
Anti-inflammatory Properties Could modulate inflammation through chemokine receptor interference .
Potential Anticancer Effects Similar compounds have shown promise in inhibiting cancer cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological effects of hydrazine derivatives, including this compound:

  • Study on HIV Inhibition : A study demonstrated that hydrazine derivatives could effectively inhibit the binding of HIV to immune cells by blocking chemokine receptors, thus preventing viral entry .
  • Immunomodulation Research : Research indicated that certain hydrazines could enhance immune cell proliferation, particularly CD4+ T-cells, which are vital for a robust immune response against infections and tumors .
  • Anticancer Activity : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells and inhibit their proliferation, suggesting potential applications in cancer therapy .

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